

Application Notes and Protocols for the Spectrophotometric Estimation of Lomefloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lomefloxacin	
Cat. No.:	B15566496	Get Quote

These application notes provide detailed protocols for the quantitative determination of **Lomefloxacin** Hydrochloride (LFLX) in bulk and pharmaceutical dosage forms using various spectrophotometric methods. The described methods are simple, cost-effective, and suitable for routine quality control analysis.

Method 1: Direct UV Spectrophotometry

This method is based on the direct measurement of the ultraviolet absorbance of **Lomefloxacin** Hydrochloride in an aqueous solution. It is a straightforward and rapid method suitable for the analysis of the pure drug and its formulations.

- Preparation of Standard Stock Solution (1000 μg/mL):
 - Accurately weigh 100 mg of Lomefloxacin Hydrochloride reference standard and transfer it to a 100 mL volumetric flask.
 - Dissolve and dilute to volume with distilled water.
- Preparation of Working Standard Solutions:

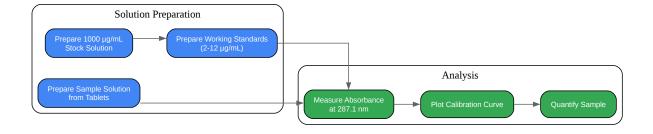


- From the stock solution, prepare a series of dilutions in distilled water to obtain concentrations ranging from 2 to 12 μg/mL.[1][2]
- Sample Preparation (Tablets):
 - Weigh and finely powder twenty tablets.
 - Transfer a quantity of the powder equivalent to 100 mg of Lomefloxacin Hydrochloride to a 100 mL volumetric flask.
 - Add about 70 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution.
 - Dilute to the mark with distilled water and filter through a Whatman filter paper No. 40.
 - \circ Further dilute the filtrate with distilled water to obtain a final concentration within the linearity range (e.g., 10 μ g/mL).
- Spectrophotometric Measurement:
 - Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 287.1 nm, using distilled water as a blank.[1]
 - Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
 - Determine the concentration of **Lomefloxacin** Hydrochloride in the sample solution from the calibration curve.



Parameter	Value	Reference
λmax	287.1 nm	[1]
Linearity Range	2 - 12 μg/mL	[1][2]
Correlation Coefficient (r²)	0.9997	[1][2]
% Recovery	98.54 - 99.85%	[1][2][3]
Limit of Detection (LOD)	1.40 μg/mL	[1]
Limit of Quantification (LOQ)	4.26 μg/mL	[1]

Experimental Workflow



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Caption: Workflow for Direct UV Spectrophotometric Analysis.

Method 2: Visible Spectrophotometry by Complexation with Ferric Nitrate

This method relies on the formation of a stable, orange-yellow colored complex between **Lomefloxacin** Hydrochloride and ferric nitrate in an acidic medium. The color intensity is proportional to the drug concentration.



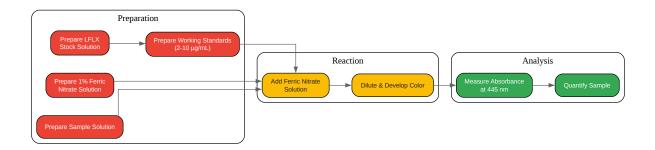
- Reagent Preparation:
 - Ferric Nitrate Solution (1% w/v): Dissolve 1 g of ferric nitrate in 100 mL of 1% v/v nitric acid.[4]
- Preparation of Standard Stock Solution (1000 μg/mL):
 - Accurately weigh 50 mg of Lomefloxacin Hydrochloride and dissolve it in 50 mL of distilled water.[4]
- Preparation of Working Standard Solutions:
 - Transfer aliquots of the standard stock solution into a series of 50 mL volumetric flasks to obtain final concentrations ranging from 2 to 10 μg/mL.[4]
- Color Development:
 - To each volumetric flask containing the standard solution, add 1 mL of the 1% w/v ferric nitrate solution.[4]
 - Dilute to the mark with distilled water and mix well.
 - Allow the solution to stand for a few minutes for the color to stabilize. The formed chromogen is stable for more than 4 hours.[4]
- Sample Preparation (Tablets):
 - Weigh and powder 20 tablets.
 - Transfer an amount of powder equivalent to 50 mg of Lomefloxacin Hydrochloride to a 50 mL volumetric flask, dissolve in distilled water, make up to the volume, and filter.[4]
 - Pipette a suitable aliquot (e.g., 0.2 mL of the filtrate) into a 50 mL volumetric flask, add 1 mL of 1% w/v ferric nitrate solution, and dilute to the mark with distilled water.[4]
- Spectrophotometric Measurement:



- Measure the absorbance of the orange-yellow colored complex at 445 nm against a reagent blank prepared in the same manner but without the drug.[4]
- Construct a calibration curve and determine the concentration of the drug in the sample.

Parameter	Value	Reference
λmax	445 nm	[4]
Linearity Range	2 - 10 μg/mL	[4]
Stability of Chromogen	> 4 hours	[4]

Experimental Workflow



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Caption: Workflow for Visible Spectrophotometry via Ferric Nitrate Complexation.

Method 3: Visible Spectrophotometry with Dichlone and Crotonaldehyde



This method is based on the reaction of **Lomefloxacin** Hydrochloride with dichlone in the presence of crotonaldehyde in a non-aqueous solvent (DMSO) to form a blue-colored chromogen.

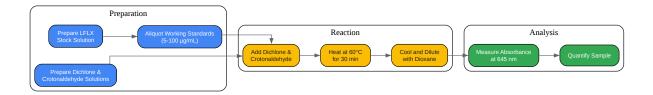
- Reagent Preparation:
 - Dichlone Solution (1.5% w/v): Dissolve 1.5 g of dichlone in 100 mL of Dimethylsulfoxide (DMSO).[5][6]
 - Crotonaldehyde Solution (20% v/v): Prepare a 20% v/v solution of crotonaldehyde in DMSO.[5][6]
- Preparation of Standard Stock Solution (1000 μg/mL):
 - Accurately weigh 125 mg of Lomefloxacin Hydrochloride into a 25 mL volumetric flask.[5]
 [6]
 - Dissolve in a mixture of 10.0 mL of distilled water and 2.0 mL of glacial acetic acid, then dilute to volume with acetonitrile.[5][6]
 - Dilute 5.0 mL of this solution to 25 mL with DMSO to get the final stock solution. [5][6]
- Preparation of Working Standard Solutions and Color Development:
 - In a series of 10 mL volumetric flasks, pipette aliquots (0.05 to 1.0 mL) of the 1000 μg/mL standard solution.[5][6]
 - To each flask, add 1.0 mL of the dichlone solution and 1.0 mL of the crotonaldehyde solution.[5][6]
 - Make up the volume to 4.0 mL with DMSO.
 - Heat the flasks at 60°C for 30 minutes.[5][6]
 - Cool the flasks to room temperature and adjust the final volume to 10 mL with dioxane.[5]
 [6]



- Sample Preparation (Tablets):
 - Weigh and powder 20 tablets. Transfer an amount equivalent to 125 mg of Lomefloxacin to a 25 mL volumetric flask containing 10.0 mL of distilled water and 2.0 mL of glacial acetic acid.[5][6]
 - Shake for 5 minutes and dilute to volume with acetonitrile. Filter the solution.[5][6]
 - Dilute 5.0 mL of the filtrate to 25 mL with DMSO and analyze as described for the standard solutions.[5][6]
- Spectrophotometric Measurement:
 - Measure the absorbance of the blue-colored solution at 645 nm against a reagent blank.
 [5][6]

Parameter	Value	Reference
λmax	645 nm	[5][6]
Linearity Range	5 - 100 μg/mL	[5][6]
Reaction Conditions	60°C for 30 min	[5][6]

Experimental Workflow



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Caption: Workflow for Analysis with Dichlone and Crotonaldehyde.

Method 4: Extractive Spectrophotometry by Ion-Pair Formation with Bromothymol Blue (BTB)

This method involves the formation of a yellow-colored ion-pair complex between the protonated drug and the anionic dye, bromothymol blue, in an acidic medium. The complex is then extracted into an organic solvent for measurement.

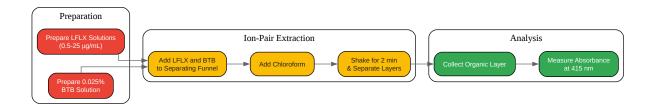
- Reagent Preparation:
 - Bromothymol Blue (BTB) Solution (0.025%): Prepare a 0.025% w/v solution of BTB in a suitable solvent.
 - Buffer Solution (pH 3.4-3.5): Prepare an appropriate buffer to maintain the pH.[7]
- Preparation of Standard Stock and Working Solutions:
 - Prepare a stock solution of Lomefloxacin Hydrochloride in distilled water.
 - From the stock solution, prepare working standards to cover the concentration range of 0.5 to 25 μg/mL.[7]
- Extraction Procedure:
 - In a series of separating funnels, place aliquots of the working standard solutions.
 - Add 4.0 mL of the 0.025% BTB solution to each funnel.[7]
 - Adjust the pH to approximately 3.5 if necessary.[7]
 - Add 10 mL of chloroform to each funnel.[7]
 - Shake vigorously for 2 minutes and allow the layers to separate.[7]
 - Collect the organic (chloroform) layer.



- Sample Preparation (Tablets):
 - Prepare an aqueous solution from the tablet powder as described in previous methods.
 - Use an aliquot of the filtered sample solution and proceed with the extraction procedure as described for the standards.
- Spectrophotometric Measurement:
 - Measure the absorbance of the yellow-colored chloroform extract at 415 nm against a reagent blank.[7]

Parameter	Value	Reference
λmax	415 nm	[7]
Linearity Range	0.5 - 25 μg/mL	[7]
Optimal pH	3.5	[7]
Extraction Solvent	Chloroform	[7]
% Recovery	98.53 - 102.04%	[7]

Experimental Workflow



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Caption: Workflow for Extractive Spectrophotometry with Bromothymol Blue.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Spectrophotometric Estimation of Lomefloxacin Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566496#spectrophotometric-method-for-lomefloxacin-hydrochloride-estimation]

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